Cas no 1805723-65-2 (3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one)

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring an ethoxy substituent and a trifluoromethylthio group. This compound is of interest in synthetic organic chemistry due to its reactive bromoacetyl moiety, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for further functionalization. The presence of the electron-withdrawing trifluoromethylthio group enhances its utility in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The ethoxy group contributes to solubility and reactivity modulation. Its well-defined structure ensures consistent performance in applications such as cross-coupling reactions and heterocycle formation. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one structure
1805723-65-2 structure
商品名:3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
CAS番号:1805723-65-2
MF:C12H12BrF3O2S
メガワット:357.186692237854
CID:4971658

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
    • インチ: 1S/C12H12BrF3O2S/c1-2-18-8-3-4-11(19-12(14,15)16)9(7-8)10(17)5-6-13/h3-4,7H,2,5-6H2,1H3
    • InChIKey: BMMIVEBWUDPKCP-UHFFFAOYSA-N
    • ほほえんだ: BrCCC(C1C=C(C=CC=1SC(F)(F)F)OCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 51.6

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024162-250mg
3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
1805723-65-2 97%
250mg
480.00 USD 2021-06-24
Alichem
A013024162-500mg
3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
1805723-65-2 97%
500mg
863.90 USD 2021-06-24
Alichem
A013024162-1g
3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
1805723-65-2 97%
1g
1,534.70 USD 2021-06-24

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one 関連文献

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報

Introduction to 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1805723-65-2)

3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805723-65-2, represents a class of molecules designed with specific structural motifs that enhance their biological activity and potential therapeutic applications. The presence of multiple functional groups, including a bromine substituent, an ethoxy group, and a trifluoromethylthio moiety, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The bromine atom in the molecular structure serves as a key handle for further functionalization, enabling the synthesis of derivatives through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of biaryl compounds, which are prevalent in many pharmacologically active agents. The ethoxy group attached to the aromatic ring introduces polarity and hydrophilicity, potentially influencing the compound's solubility and metabolic stability. Meanwhile, the trifluoromethylthio group is known for its ability to modulate lipophilicity and metabolic pathways, often enhancing binding affinity to biological targets.

Recent advancements in drug discovery have highlighted the importance of 5-ethoxy-2-(trifluoromethylthio)phenyl motifs in developing novel therapeutics. Studies have demonstrated that this particular scaffold can interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic diseases. The combination of these structural features makes 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one a promising candidate for further investigation in medicinal chemistry.

In the context of modern pharmaceutical research, this compound has been explored for its potential role in modulating pathways associated with neurological disorders. The trifluoromethylthio group, in particular, has been shown to influence enzyme kinetics and receptor binding affinities, making it a valuable feature for designing drugs with improved pharmacokinetic profiles. Additionally, the bromine substituent allows for facile derivatization into more complex structures, enabling researchers to fine-tune biological activity through structural optimization.

Current research is focusing on leveraging computational methods to predict the biological activity of molecules like 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one. Advanced computational techniques, such as molecular docking and machine learning models, are being employed to identify potential binding interactions with therapeutic targets. These approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtualy before conducting wet-lab experiments.

The synthesis of 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include bromination of an aromatic precursor, followed by nucleophilic substitution with ethoxide and trifluoromethylthiolation reactions. Each step is carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. The use of advanced synthetic methodologies underscores the compound's importance as a building block in pharmaceutical research.

From a medicinal chemistry perspective, this compound exemplifies how structural complexity can be leveraged to achieve desired biological outcomes. The interplay between electronic and steric effects induced by its functional groups provides a rich ground for exploration. Researchers are particularly interested in how modifications around the 5-ethoxy-2-(trifluoromethylthio)phenyl core can influence activity against specific disease targets. This has led to numerous derivative studies aimed at improving potency, selectivity, and pharmacokinetic properties.

The growing interest in fluorinated compounds like those containing a trifluoromethylthio group stems from their unique physicochemical properties. Fluoroalkyl groups are known to enhance metabolic stability and binding affinity, making them invaluable in drug design. The presence of such groups in 3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one suggests that it may exhibit superior pharmacological characteristics compared to non-fluorinated analogs.

In conclusion,3-Bromo-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1805723-65-2) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts worldwide.

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